molecular formula C16H11Cl2N3OS2 B15041314 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B15041314
M. Wt: 396.3 g/mol
InChI Key: PGESPRXADXGDHI-UFWORHAWSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative characterized by a benzothiazole core linked to a sulfanyl group, an acetohydrazide chain, and a 2,3-dichlorophenyl-substituted benzylidene moiety. Its molecular formula is C₁₆H₁₀Cl₂N₄OS₂, with a molar mass of 409.31 g/mol . The compound is synthesized via condensation reactions between 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and 2,3-dichlorobenzaldehyde in the presence of catalytic acetic acid, a method consistent with analogous hydrazone syntheses .

The 2,3-dichlorophenyl substituent introduces steric bulk and lipophilicity, which may influence biological activity.

Properties

Molecular Formula

C16H11Cl2N3OS2

Molecular Weight

396.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-5-3-4-10(15(11)18)8-19-21-14(22)9-23-16-20-12-6-1-2-7-13(12)24-16/h1-8H,9H2,(H,21,22)/b19-8+

InChI Key

PGESPRXADXGDHI-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 2,3-dichlorobenzaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction often leads to the inhibition of enzyme function or alteration of cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound ID Core Structure Benzylidene Substituent Biological Activity (Test Model) Reference
Compound A Benzothiazole 2,3-dichlorophenyl Not explicitly reported
Compound 28 (Kumar et al.) Benzothiazole Varied substituted phenyl Anticonvulsant (6 Hz seizure test)
Hydrazone 114 (Yadav et al.) Benzimidazole 4-fluorophenyl Antimicrobial (MIC: 13.3–26.6 μM)
Compound 228 () Benzimidazole 2,4-dihydroxybenzylidene α-Glucosidase inhibition (IC₅₀: 6.10 μM)
Compound 12 () Benzimidazole 2,3-dichlorophenyl Not explicitly reported
compound Benzothiazole 2-(trifluoromethyl)phenyl Not explicitly reported

Computational Insights

Molecular docking studies (e.g., AutoDock4 in ) rationalize the activity of related compounds. For example, substituents like chloro or hydroxy groups on the benzylidene moiety may form halogen bonds or hydrogen bonds with target enzymes, improving binding affinity . The 2,3-dichlorophenyl group in Compound A could similarly enhance interactions with hydrophobic pockets in biological targets.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a hydrazone derivative with potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N6OSC_{18}H_{16}N_{6}OS with a molecular weight of approximately 396.496 g/mol. The structure features a benzothiazole moiety which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, various compounds containing similar structural motifs have exhibited significant cytotoxic effects against cancer cell lines.

Case Study: Antitumor Activity Evaluation

A study evaluated the antitumor activity of several benzothiazole derivatives using 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with the benzothiazole nucleus showed higher cytotoxicity in 2D assays compared to 3D assays:

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38

The presence of electron-withdrawing groups like chlorine enhanced the activity by facilitating interactions with DNA, particularly through intercalation and groove binding mechanisms .

Antimicrobial Activity

In addition to antitumor properties, the compound's antimicrobial activity has been assessed against various pathogens, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Testing

Using broth microdilution methods, several derivatives were tested for their antibacterial efficacy:

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Escherichia coliCompound A32 μg/mL
Staphylococcus aureusCompound B16 μg/mL

These findings suggest that the compound possesses notable antibacterial properties, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • DNA Intercalation : Studies indicate that similar compounds can intercalate into DNA structures, disrupting replication and transcription processes.
  • Minor Groove Binding : The presence of specific functional groups allows binding within the minor groove of DNA, which can modulate gene expression and induce apoptosis in cancer cells .

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